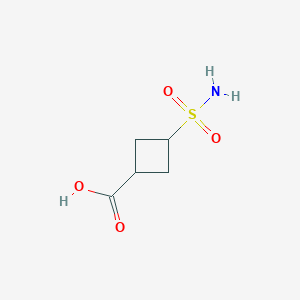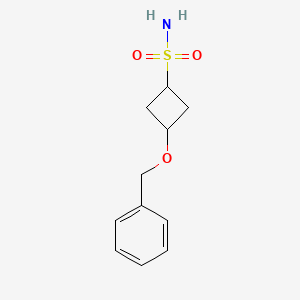
3-Hydroxypiperidine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxypiperidine-3-carbonitrile is a chemical compound with the molecular formula C6H10N2O. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. The hydroxyl group at the third position and the nitrile group at the same position make this compound unique and versatile in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 3-Hydroxypiperidine-3-carbonitrile can be achieved through several synthetic routes. One common method involves the catalytic hydrogenation of 3-cyanopyridine in the presence of a suitable catalyst. This reaction typically requires high pressure and temperature conditions to achieve the desired product .
Another method involves the use of biocatalysts. For example, the biocatalytic reduction of 3-cyanopyridine using a thermostable aldo-keto reductase enzyme has been reported. This method offers high enantioselectivity and efficiency under mild reaction conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions to ensure consistent production quality .
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxypiperidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a metal catalyst are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-piperidone derivatives.
Reduction: Formation of 3-aminopiperidine derivatives.
Substitution: Formation of various substituted piperidine derivatives.
Applications De Recherche Scientifique
3-Hydroxypiperidine-3-carbonitrile has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Hydroxypiperidine-3-carbonitrile depends on its specific application. In medicinal chemistry, it often acts as an intermediate in the synthesis of drugs that target specific enzymes or receptors. The hydroxyl and nitrile groups play crucial roles in binding to the active sites of these targets, thereby modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hydroxypiperidine: Lacks the nitrile group, making it less versatile in certain chemical reactions.
3-Cyanopyridine: Lacks the hydroxyl group, limiting its applications in biological systems.
3-Aminopiperidine: Contains an amino group instead of a nitrile group, leading to different reactivity and applications.
Uniqueness
3-Hydroxypiperidine-3-carbonitrile is unique due to the presence of both hydroxyl and nitrile groups at the same position. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of complex molecules .
Propriétés
IUPAC Name |
3-hydroxypiperidine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c7-4-6(9)2-1-3-8-5-6/h8-9H,1-3,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXAWXVHZADXTRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)(C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methanone](/img/structure/B15305998.png)





![Tert-butyl 5-(trifluoroacetyl)-2,5-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B15306052.png)

![methyl2-[(3R,4S)-3-ethylpiperidin-4-yl]acetatehydrochloride](/img/structure/B15306058.png)

![[3-Chloro-4-(trifluoromethoxy)phenyl]hydrazinehydrochloride](/img/structure/B15306074.png)

